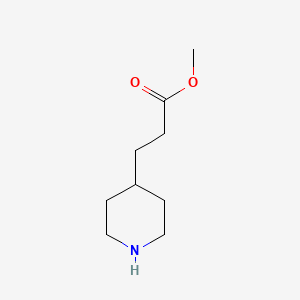

Methyl 3-(piperidin-4-yl)propanoate

Descripción general

Descripción

Methyl 3-(piperidin-4-yl)propanoate: is an organic compound with the molecular formula C9H17NO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a methyl ester group attached to a propanoate chain. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(piperidin-4-yl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and methyl acrylate.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to deprotonate the piperidine.

Addition Reaction: The deprotonated piperidine undergoes a nucleophilic addition to the methyl acrylate, forming the desired product.

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and automated systems can be used to monitor and control reaction parameters.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(piperidin-4-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the piperidine ring to a piperidine derivative.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a carboxylic acid, while reduction with lithium aluminum hydride can produce an alcohol.

Aplicaciones Científicas De Investigación

Pharmacological Research

Methyl 3-(piperidin-4-yl)propanoate is primarily used as an intermediate in the synthesis of various therapeutic agents. Its pharmacokinetics and metabolism are studied to understand its potential as a drug candidate. Key findings from recent studies include:

- Inhibition of Acetylcholinesterase : This compound acts as an inhibitor of acetylcholinesterase, thereby increasing acetylcholine levels in synaptic clefts. This mechanism is particularly relevant for treating neurodegenerative diseases such as Alzheimer's disease, where cholinergic deficits are observed.

- Cholinergic Transmission Enhancement : The compound's ability to enhance cholinergic signaling makes it a candidate for further exploration in cognitive disorders.

Synthesis of Organic Molecules

The compound serves as a building block for synthesizing more complex organic molecules, particularly those containing the piperidine moiety. Its applications include:

- Peptide Mimetics : this compound is utilized in the synthesis of peptide mimetics aimed at improving the stability and bioactivity of peptide-based drugs.

- Nanoparticle Coating : Derivatives of this compound are used to coat nanoparticles, allowing researchers to monitor their interactions with cells and biomolecules using imaging and spectroscopic techniques.

Computational Chemistry

Computational methods are employed to model the interactions of this compound derivatives with biological targets. This rational design approach aids in the development of new compounds with enhanced efficacy and reduced side effects.

Case Study 1: Alzheimer’s Disease Research

A study investigated the effects of this compound on cholinergic signaling pathways in models mimicking Alzheimer’s disease. Results indicated that the compound significantly improved cognitive function in treated subjects by enhancing acetylcholine levels, suggesting its potential as a therapeutic agent for cognitive disorders.

Case Study 2: Antimicrobial Activity

Research on derivatives of this compound demonstrated promising antimicrobial activity against various pathogens affecting tomato plants. The synthesized compounds were evaluated for their efficacy against bacterial strains such as Xanthomonas axonopodis and fungal pathogens like Alternaria solani and Fusarium solani, showing significant inhibition rates .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of Methyl 3-(piperidin-4-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active piperidine moiety, which can then interact with biological targets. The specific pathways involved depend on the context of its use, such as its role in medicinal chemistry or materials science.

Comparación Con Compuestos Similares

Methyl 3-(piperidin-4-yl)propanoate can be compared with other similar compounds, such as:

Methyl 3-(piperidin-3-yl)propanoate: This compound has a similar structure but with the piperidine ring attached at a different position.

Ethyl 3-(piperidin-4-yl)propanoate: This compound has an ethyl ester group instead of a methyl ester group.

Methyl 3-(pyrrolidin-4-yl)propanoate: This compound has a pyrrolidine ring instead of a piperidine ring.

Actividad Biológica

Methyl 3-(piperidin-4-yl)propanoate, also known as methyl 3-piperidin-4-ylpropanoate, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₇NO₂

- Molecular Weight : 171.24 g/mol

- CAS Number : 71879-50-0

The compound features a piperidine ring, which is known for its role in various pharmacological activities. The structural characteristics contribute to its interaction with biological targets.

1. Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized based on structural modifications have shown promising results in inhibiting cancer cell proliferation.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 7a | 0.12 | HCT-116 |

| 7g | 0.69 | HeLa |

| Standard | 2.29 | Doxorubicin |

In a study involving various derivatives, several compounds demonstrated superior antiproliferative activity compared to the standard drug doxorubicin, suggesting their potential as new anticancer agents .

2. Neuroprotective Effects

This compound has been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases. The piperidine moiety is believed to contribute to the modulation of neurotransmitter systems, potentially offering therapeutic benefits in conditions like Alzheimer's disease.

3. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown it to possess inhibitory effects against various bacterial strains. This activity is attributed to the compound's ability to disrupt bacterial cell membranes and interfere with metabolic processes.

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes:

- Histone Deacetylase Inhibition : Some derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression and neurodegenerative diseases .

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways that are critical for maintaining neuronal health.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound derivatives against HCT-116 and HeLa cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function, supporting its potential use in treating neurodegenerative conditions .

Safety and Toxicity

While the biological activities are promising, safety assessments indicate potential skin and eye irritation associated with this compound . Further toxicological studies are essential to establish safe dosage levels for therapeutic applications.

Propiedades

IUPAC Name |

methyl 3-piperidin-4-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTFCEJPMHOBDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437441 | |

| Record name | methyl 3-(piperidin-4-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71879-50-0 | |

| Record name | methyl 3-(piperidin-4-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.